2-(2-Chloroethyl)-2-methyl-1,3-dioxolane

Thermal stability Boiling point Process chemistry

2-(2-Chloroethyl)-2-methyl-1,3-dioxolane (CAS 57398-28-4) is a cyclic ketal classified as a 2-haloalkyl-1,3-dioxolane, with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol. It is structurally defined by a 1,3-dioxolane ring substituted at the 2-position with a methyl group and a 2-chloroethyl chain.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
CAS No. 57398-28-4
Cat. No. B13949766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-2-methyl-1,3-dioxolane
CAS57398-28-4
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCC1(OCCO1)CCCl
InChIInChI=1S/C6H11ClO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
InChIKeyQGUGADJGHOKRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)-2-methyl-1,3-dioxolane (CAS 57398-28-4): A Stable Methyl Vinyl Ketone Synthon for Controlled Alkylation


2-(2-Chloroethyl)-2-methyl-1,3-dioxolane (CAS 57398-28-4) is a cyclic ketal classified as a 2-haloalkyl-1,3-dioxolane, with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . It is structurally defined by a 1,3-dioxolane ring substituted at the 2-position with a methyl group and a 2-chloroethyl chain . This compound serves as a latent form of methyl vinyl ketone, where the dioxolane ring acts as a protecting group for the ketone carbonyl and the chloroethyl side chain provides a handle for subsequent nucleophilic displacement or elimination reactions . Unlike the more commonly employed 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (CAS 37865-96-6), the chloroethyl variant offers distinct physicochemical properties—including higher thermal stability, lower density, and reduced reactivity of the carbon–halogen bond—that can be strategically leveraged in synthetic sequences requiring elevated temperatures or controlled alkylation kinetics .

1
Higher thermal stability for elevated-temperature synthesis
2
Controlled alkylation kinetics via stronger C–Cl bond
3
Ambient storage; no cold-chain required

Why 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane Cannot Be Casually Replaced by Other 2-Haloethyl Dioxolanes


Generic substitution within the 2-(2-haloethyl)-2-methyl-1,3-dioxolane series is unreliable because the identity of the halogen atom fundamentally dictates the compound's reactivity, thermal stability, and storage requirements . The chloroethyl derivative possesses a significantly stronger carbon–halogen bond (C–Cl bond dissociation energy ≈ 339 kJ/mol) compared to the bromoethyl analog (C–Br ≈ 285 kJ/mol), resulting in markedly slower nucleophilic substitution kinetics and a higher activation barrier for elimination . This difference directly impacts reaction design: the bromo compound is often preferred for rapid alkylations at low temperatures, whereas the chloro compound is better suited for processes that demand thermal robustness or that must avoid premature reactivity. Furthermore, the bromoethyl variant requires refrigerated storage (0–10 °C) under an inert atmosphere due to its sensitivity to light, moisture, and heat, while the chloroethyl analog is generally stable under ambient conditions . Selecting the wrong halogen congener can therefore lead to failed syntheses, decomposition during scale-up, or prohibitive logistical constraints in procurement and long-term storage.

Reactivity mismatch The bromo analog reacts faster; chloro provides kinetic control. Wrong halogen may lead to over-alkylation or decomposition.
Thermal profile shift Bromo compound volatilizes near 68 °C, unsuitable for high-temperature steps. Chloro variant remains in the reaction mixture.
Storage logistics Bromo analog requires cold chain (0–10 °C) and inert gas; chloro is ambient-stable, avoiding refrigeration costs and degradation.

Head-to-Head Quantitative Profiling: 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane vs. Its 2-Bromoethyl Analog


Thermal Stability: Higher Boiling Point Enables Reactions at Elevated Temperatures

The target compound exhibits a significantly higher boiling point than its bromo analog when compared under reduced pressure. Specifically, 2-(2-chloroethyl)-2-methyl-1,3-dioxolane has a boiling point of 183.1 ± 15.0 °C at 760 mmHg (calculated) , whereas the 2-bromoethyl derivative boils at 68–70 °C at 8 mmHg . Even after correcting for pressure differences, the chloro compound is substantially less volatile, indicating stronger intermolecular forces and greater thermal stability. This property allows the chloro derivative to be employed in reactions conducted at elevated temperatures—such as high-boiling solvent reflux or neat melt conditions—without significant evaporative loss or thermal decomposition that would compromise the bromo compound .

Higher boiling point
Data to verify
183.1 °C (calc) vs 68–70 °C (lit)
Supports high-temperature synthetic routes
Calculated vs. experimental; pressure normalization required
Thermal stability Boiling point Process chemistry

Physical Density: Lower Density Facilitates Phase Separation and Handling

The target compound has a calculated density of 1.1 ± 0.1 g/cm³ , which is markedly lower than the experimentally determined density of 1.542 g/mL at 25 °C reported for the 2-bromoethyl analog . This density difference of approximately 0.44 g/mL is substantial and affects practical laboratory operations. In aqueous workups, the chloro compound is more likely to form a distinct organic layer that separates cleanly from water (density ~1.0 g/mL), whereas the denser bromo compound may sink and complicate phase identification. Additionally, the lower density translates to lighter shipping weights per unit volume, which can incrementally reduce transport costs for bulk procurement.

Lower density
Data to verify
1.1 g/cm³ vs 1.54 g/mL
Easier phase separation during aqueous workup
Calculated density; cross-study comparison
Density Phase separation Workup

Storage Stability: Ambient Storage Tolerated, Avoiding Cold-Chain Logistics

Vendor technical datasheets consistently indicate that the 2-bromoethyl analog requires refrigerated storage at 0–10 °C and must be kept under an inert gas atmosphere due to sensitivity to light, moisture, and heat . In contrast, the 2-chloroethyl compound is reported to be stable under normal ambient conditions, with no special cold-storage mandate . This divergence in storage requirements stems from the higher carbon–halogen bond strength in the chloro compound, which reduces its susceptibility to thermal degradation and hydrolysis. For procurement, this means the chloro derivative can be shipped and stored without cold-chain infrastructure, reducing logistical complexity and cost—particularly advantageous for research groups or production facilities in regions with limited refrigerated storage capacity.

Ambient storage
Data to verify
Stable at ambient vs. 0–10 °C (bromo)
Eliminates cold-chain logistics and inert handling
Supplier-reported conditions
Storage stability Cold chain Procurement logistics

Controlled Reactivity: Slower Alkylation Kinetics Offer Greater Reaction Selectivity

The carbon–chlorine bond in the target compound (bond dissociation energy ~339 kJ/mol) is significantly stronger than the carbon–bromine bond in the 2-bromoethyl analog (~285 kJ/mol) . In nucleophilic substitution reactions, bromide is a superior leaving group, conferring faster alkylation rates. While no direct kinetic study comparing these two specific dioxolanes has been published, the well-established leaving-group order (Br > Cl) permits a class-level inference that the chloro compound will react more slowly and with greater selectivity . This reduced reactivity can be exploited when controlled mono-alkylation is desired, or when the nucleophile or other functional groups in the substrate are sensitive to over-alkylation or side reactions caused by an excessively reactive electrophile.

Slower alkylation kinetics
Class-level
C–Cl BDE ≈ 339 kJ/mol vs C–Br ≈ 285 kJ/mol
Attenuated electrophilicity for selective mono-alkylation
Class-level bond dissociation energies; specific kinetic data not available
Alkylation kinetics Leaving group ability Reaction selectivity

Optimal Deployment Scenarios for 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane Based on Quantitative Differentiation


High-Temperature Alkylation or Condensation Reactions in Polar Aprotic Solvents

When a synthetic route requires heating above 80–100 °C in solvents such as DMF, DMSO, or NMP, the 2-chloroethyl variant is the preferred methyl vinyl ketone equivalent. Its boiling point of ~183 °C at atmospheric pressure ensures it remains in the reaction mixture rather than distilling off, unlike the bromo analog which would volatilize under similar conditions . This thermal robustness is critical for process scale-up where precise stoichiometric control must be maintained throughout extended heating periods .

Large-Volume Procurement for Multi-Step Synthesis Campaigns in Resource-Limited Settings

For academic core facilities, CROs, or pilot plants operating without dedicated cold storage, the ambient storage stability of the chloro compound eliminates the need for refrigerated shipping and storage infrastructure . This translates to lower procurement costs, reduced energy consumption, and simplified inventory management compared to the bromo analog, which mandates a continuous cold chain (0–10 °C) and inert-gas blanketing to prevent decomposition .

Selective Mono-Alkylation of Polyfunctional Nucleophiles

In substrates bearing multiple nucleophilic sites (e.g., polyamines, ambident enolates), the attenuated electrophilicity of the chloroethyl group—governed by a C–Cl bond dissociation energy ~54 kJ/mol higher than C–Br—provides a wider window for kinetic control . This allows chemists to achieve higher selectivity for the desired mono-adduct while minimizing dialkylation byproducts, a common problem when employing the more reactive bromoethyl reagent .

Synthesis Where Density-Driven Phase Separation Simplifies Workup

During aqueous extractive workups, the lower density of the chloro compound (1.1 g/cm³ vs. 1.54 g/mL for the bromo analog) facilitates cleaner phase separation from aqueous layers . This minor but practically meaningful difference reduces emulsion formation and accelerates purification, especially in parallel synthesis or automated liquid-handling workflows where consistent phase behavior is critical .

Application
Selection Property
Validation Focus
High-temperature alkylation
Thermal robustness
Retention in reaction mixture at elevated temperature
Bulk procurement & storage
Ambient storage stability
No cold-chain or inert-gas infrastructure required
Selective mono-alkylation
Attenuated electrophilicity
Kinetic control over polyfunctional nucleophiles
Simplified aqueous workup
Phase behavior advantage
Clean organic–aqueous separation; reduced emulsions
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